molecular formula C10H10 B12291557 Tricyclo(6.2.0.03,6)deca-1(8),2,6-triene CAS No. 1610-51-1

Tricyclo(6.2.0.03,6)deca-1(8),2,6-triene

Cat. No.: B12291557
CAS No.: 1610-51-1
M. Wt: 130.19 g/mol
InChI Key: DSRWYKDJQBPSKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tricyclo[6.2.0.03,6]deca-1,3(6),7-triene can be synthesized through specific synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions . The reaction typically requires careful handling due to the compound’s high reactivity and potential hazards .

Industrial Production Methods

Industrial production of Tricyclo[6.2.0.03,6]deca-1,3(6),7-triene is generally conducted in specialized facilities equipped to handle highly reactive intermediates. The process involves stringent safety measures to prevent accidents and ensure the purity of the final product .

Mechanism of Action

The mechanism of action of Tricyclo[6.2.0.03,6]deca-1,3(6),7-triene involves its high reactivity, which allows it to participate in various chemical reactions. The compound interacts with molecular targets through its reactive sites, leading to the formation of new chemical bonds and products . The specific pathways involved depend on the reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

Properties

CAS No.

1610-51-1

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

IUPAC Name

tricyclo[6.2.0.03,6]deca-1(8),2,6-triene

InChI

InChI=1S/C10H10/c1-2-8-6-10-4-3-9(10)5-7(1)8/h5-6H,1-4H2

InChI Key

DSRWYKDJQBPSKP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(CC3)C=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.